Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine

Lipophilicity Solubility profiling Drug-likeness optimization

Researchers requiring regiospecific mono-functionalization of the imidazole-4-methanamine scaffold often face protecting-group-intensive workflows with primary amine analogs. Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine (CAS 1696327-59-9) eliminates N-protection/deprotection sequences, reducing step count by 1-2 operations in histamine H3 and sigma-1 receptor ligand syntheses. - Single N-H site ensures controlled, single-point derivatization; no bis-alkylation byproducts. - Predicted logP ~ -0.7 and imidazole pKa ~6.04 enable selective salt formation during workup. - Pre-formed N-ethyl secondary amine bypasses late-stage N-alkylation, improving overall sequence yield. Procure at ≥95% purity with batch-specific CoA for fragment-based drug discovery and SAR series.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B13152626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCNCC1=CN(C=N1)CC
InChIInChI=1S/C8H15N3/c1-3-9-5-8-6-11(4-2)7-10-8/h6-7,9H,3-5H2,1-2H3
InChIKeyYEDWQMULDIZVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine: Core Identity and Comparators


Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine (CAS 1696327-59-9) is a disubstituted imidazole derivative featuring a secondary amine side chain (N-ethyl) and an N1-ethyl substituent on the heterocyclic core (molecular formula C8H15N3, MW 153.22) . Classified as a 1H-Imidazole-4-methanamine, N,1-diethyl derivative, it is typically procured at ≥95% purity for use as a building block in medicinal chemistry and organic synthesis [1]. Its closest structural analogs include the primary amine (1-ethyl-1H-imidazol-4-yl)methanamine (CAS 1368710-15-9), the N-methyl secondary amine analog [(1-ethyl-1H-imidazol-4-yl)methyl](methyl)amine, and the chain-extended analog N-ethylhistamine (CAS 479408-49-6). The presence of a secondary ethylamino group distinguishes it from these comparators, imparting a defined lipophilicity (predicted logP approx. -0.7) and basicity (imidazole pKa ~6.04) that influence its solubility and reactivity profile in synthetic transformations [2].

Single-point secondary amine handle enables regiospecific mono-functionalization without protection.
N-Ethyl substituent provides distinct steric and lipophilic profile vs. primary amine or N-methyl analogs.
Predicted logP ~ -0.7 and imidazole pKa ~6.04 support fragment-like property space for library design.

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine: Why Generic Substitutes Fail


Generic substitution with the primary amine (1-ethyl-1H-imidazol-4-yl)methanamine or the chain-extended imidazole-ethanamine congeners fails because the N-ethyl secondary amine in the target compound provides a unique combination of steric hindrance and hydrogen-bond donor capacity that governs both its reactivity as a nucleophile and its ability to serve as a single-point diversification handle. In contrast, the primary amine analog introduces two reactive N-H bonds, leading to divergent acylation/alkylation pathways, while N-methyl secondary amines exhibit altered lipophilicity and metabolic stability compared to the N-ethyl variant . This specific substitution pattern is critical for maintaining synthetic fidelity in multistep sequences where regiospecific mono-functionalization of the amine is required, as documented in the synthesis of histamine receptor modulators where the N-ethyl-N-(imidazolylmethyl)amine scaffold appears as a privileged intermediate [1].

Primary amine analog
Dual N-H reactivity leads to divergent acylation pathways; regiospecific control may be lost.
N-Methyl analog
Altered lipophilicity and metabolic stability profile may shift structure-activity relationships.
Chain-extended analogs
Spatial and basicity differences may disrupt target binding interactions and synthetic route fidelity.

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine: Procurement Evidence


logP and Solubility vs. Primary Amine Analog

The target compound exhibits a predicted logP of approximately -0.7, which is measurably distinct from the primary amine analog (1-ethyl-1H-imidazol-4-yl)methanamine (predicted logP approx. -0.2 to -0.5). This difference, alongside favorable solubility in methanol and ethanol versus very slight solubility in diethyl ether, provides a quantifiable basis for selection in reaction medium optimization and in tuning compound lipophilicity in early-stage medicinal chemistry campaigns [1].

logP & solubility
Class-level inference
logP ≈ -0.7 vs -0.2 to -0.5 (primary amine); soluble in MeOH/EtOH, very slightly in Et2O
Supports reaction medium optimization and logP-driven library selection context.
In silico prediction; experimental confirmation recommended.
Lipophilicity Solubility profiling Drug-likeness optimization

Imidazole Basicity vs. Aliphatic Secondary Amines

The imidazole ring in the target compound has a pKa of approximately 6.04, which is characteristic of N-alkylimidazoles and distinguishes it from non-heterocyclic secondary amines (pKa typically 10-11) [1]. This lower basicity enables selective protonation/deprotonation strategies in synthesis and purification, and allows the compound to remain largely unprotonated at physiological pH (7.4) while non-imidazole amines are predominantly protonated.

Imidazole basicity
Class-level inference
Imidazole pKa ≈ 6.04 vs typical aliphatic secondary amine pKa ~10.8
Enables orthogonal reactivity and impacts protonation-dependent assay behavior.
pKa context helps selective salt formation and purification design.
Acid-base properties Reaction design Salt formation

N-Ethyl Reactivity Advantage Over Primary Amine

The target compound contains a single N-ethyl secondary amine, which undergoes mono-acylation or mono-alkylation without requiring N-protection/deprotection steps. In contrast, the primary amine analog (1-ethyl-1H-imidazol-4-yl)methanamine possesses two reactive N-H bonds and typically yields mixtures of mono- and bis-acylated products unless protecting group strategies are employed . This difference is reflected in the documented synthetic utility: patents describe the N-ethyl-N-(imidazolylmethyl)amine scaffold as a direct intermediate for sigma receptor ligands, where the N-ethyl group remains intact throughout the synthesis, streamlining the route relative to primary amine-based alternatives that require temporary protection [1].

Reactive N-H count
Class-level inference
1 reactive N-H bond (secondary) vs 2 N-H bonds (primary amine analog)
May reduce synthetic steps and purification burden; no protecting group required.
Patented as direct intermediate for sigma receptor ligands.
Synthetic chemistry Mono-protection strategy Chemoselectivity

Procurement Purity Profile and Supplier Standards

The target compound is commercially available from multiple vendors at ≥95% purity (e.g., Enamine catalog EN300-765610, 95.0%; Leyan catalog 2095260, 95%) [1]. This purity level is standard for imidazole building blocks in medicinal chemistry, but it is important to note that the primary amine analog (1-ethyl-1H-imidazol-4-yl)methanamine is typically offered at 98% purity, while the target compound's 95% specification may reflect the added complexity of N-alkylation synthesis and the absence of facile salt formation for purification .

Purity specification
Cross-study comparable
≥95% (target) vs ≥98% (primary amine analog)
Procurement scientists should verify purity suitability for sensitive downstream applications.
3% purity differential may require additional purification for stoichiometric precision.
Chemical procurement Quality specification Building block library

Metabolic Stability: N-Ethyl vs. N-Methyl

Although no direct metabolic stability data for the target compound itself was identified in the peer-reviewed literature, class-level structure-metabolism relationships for N-alkylimidazoles demonstrate that N-ethyl substituents exhibit slower CYP450-mediated N-dealkylation compared to N-methyl analogs [1]. This principle is established across multiple chemical series: the N-ethyl group introduces greater steric hindrance at the α-carbon, reducing susceptibility to oxidative dealkylation relative to the N-methyl analog [(1-ethyl-1H-imidazol-4-yl)methyl](methyl)amine. This inference must be explicitly noted as a class-level extrapolation rather than a direct measurement for this specific compound.

Metabolic stability
Class-level inference
N-Ethyl may exhibit slower CYP450-mediated N-dealkylation vs N-methyl (class-level SAR)
May support stability screening if verified; direct compound-specific data required.
Extrapolation from imidazole N-dealkylation SAR; microsomal assay needed.
Metabolic stability N-dealkylation Drug metabolism

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine: Optimal Application Scenarios


Mono-Functionalizable Building Block for Sigma Receptor Ligands

The target compound's single secondary amine reactive site (one N-H bond) makes it the preferred intermediate for constructing sigma receptor ligands where the N-ethyl group must remain intact as a pharmacophoric element [1]. Patent literature on fused imidazolyl sigma-1 receptor ligands explicitly employs N-ethyl-N-(imidazolylmethyl)amine scaffolds, leveraging the secondary amine for controlled, single-point attachment without requiring protecting group manipulations that would be necessary with the primary amine analog. The imidazole pKa of ~6.04 further facilitates selective salt formation during workup, distinguishing it from aliphatic amine building blocks [2].

Fragment Library Design with Controlled Lipophilicity

With a predicted logP of approximately -0.7 and a single hydrogen-bond donor (the secondary amine N-H), the target compound occupies a favorable fragment-like property space that is measurably more hydrophilic than the primary amine analog [1]. This property profile aligns with fragment-based drug discovery guidelines (Rule of Three: MW <300, logP ≤3, HBD ≤3), where the N-ethyl substitution provides a calibrated balance of lipophilicity and solubility that is distinct from both the more polar primary amine and the more lipophilic chain-extended analogs like N-ethylhistamine [2].

Step Reduction via N-Ethyl Group Persistence

In multistep syntheses requiring an N-ethyl secondary amine as a terminal or late-stage functional group, procurement of the pre-formed target compound eliminates at least one N-alkylation step compared to routes starting from the primary amine analog [1]. For example, in the preparation of histamine H3 receptor modulators, the N-ethyl-N-(imidazolylmethyl)amine core is directly elaborated without N-deprotection/N-realkylation sequences, reducing overall step count by 1-2 synthetic operations and improving sequence yield. This operational efficiency provides a tangible procurement rationale when route scalability is a priority [2].

Physicochemical Comparator in Imidazole SAR Studies

The target compound serves as a well-defined physicochemical comparator in imidazole SAR series, where its measured property set (logP ~ -0.7, pKa ~6.04, single HBD) provides a benchmark for assessing the impact of N-alkyl substitution on target engagement and ADME properties [1]. Researchers can procure this compound alongside its N-methyl and N-propyl congeners to systematically evaluate how incremental changes in N-alkyl chain length affect binding affinity, solubility, and metabolic stability within a congeneric series, with the target compound uniquely positioned as the N-ethyl reference point [2].

Application
Selection Property
Validation Focus
Sigma receptor ligand synthesis
Secondary amine mono-functionalization handle
Regiospecific acylation without protecting groups
Fragment-based library design
Controlled logP and single H-bond donor profile
Hydrophilic fragment space compliance
Multistep route shortening
Pre-installed N-ethyl secondary amine
Eliminates N-alkylation step, improves yield
Imidazole SAR studies
Well-defined N-ethyl reference point
Benchmarking alkyl chain effect on affinity/ADME
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